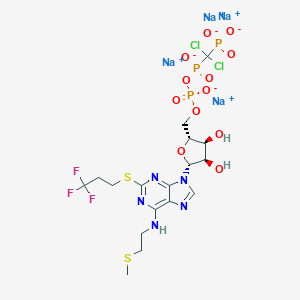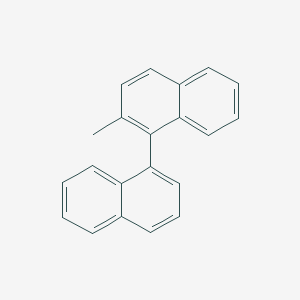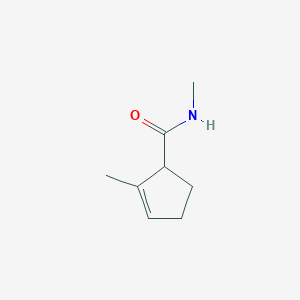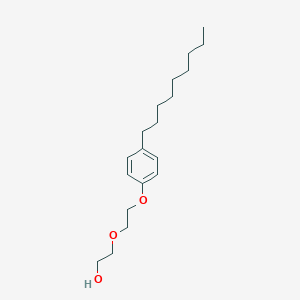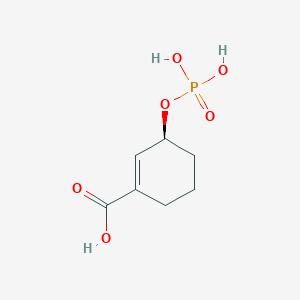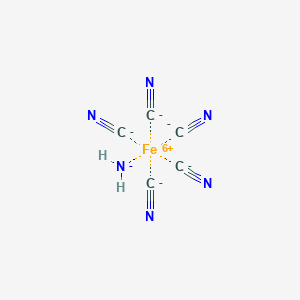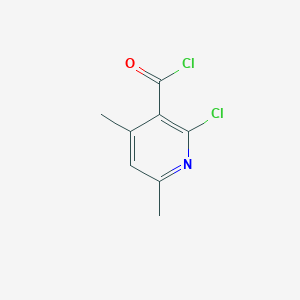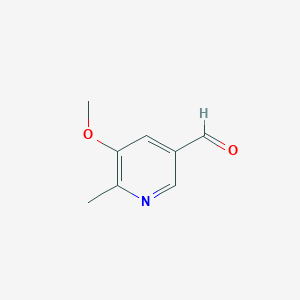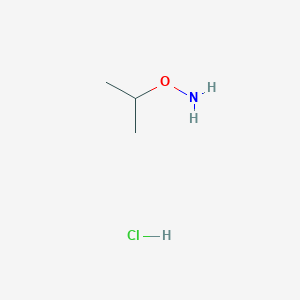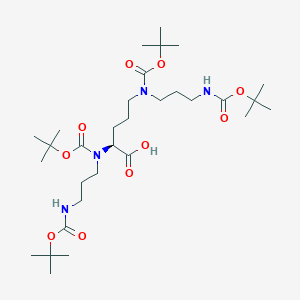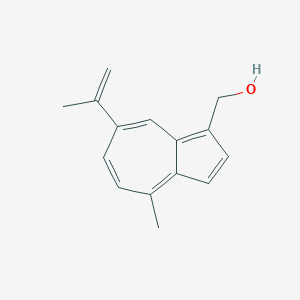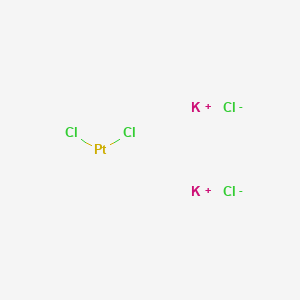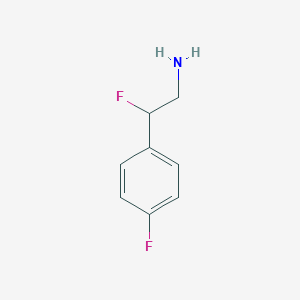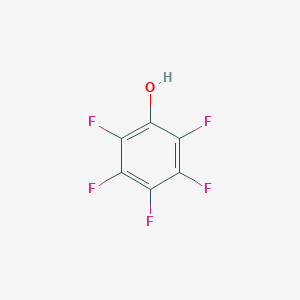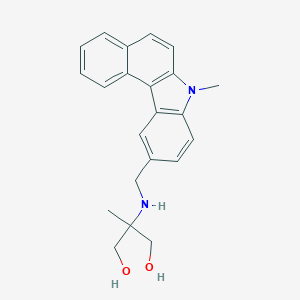
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- is a chemical compound that has attracted significant attention in the field of scientific research. This compound has been found to have a wide range of potential applications, including as a pharmaceutical, as well as in the field of materials science and engineering. In
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research, where this compound has been found to exhibit potent anti-cancer activity. In addition, this compound has also been found to have potential applications in the field of materials science and engineering, where it can be used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- is not yet fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been found to exhibit anti-inflammatory and antioxidant properties. Furthermore, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a pharmaceutical agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in a range of different experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-. One potential direction is the further exploration of its anti-cancer activity, with a focus on identifying the specific mechanisms of action and developing more effective pharmaceutical agents based on this compound. Another potential direction is the development of novel materials based on this compound, with unique properties that could have a range of applications in materials science and engineering. Finally, further research is needed to explore the full range of biochemical and physiological effects of this compound, in order to identify additional potential applications.
Synthesemethoden
The synthesis of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- involves the reaction of 7-methyl-7H-benzo[c]carbazole-10-carbaldehyde with 2-methyl-2-nitropropane-1,3-diol in the presence of a reducing agent. The resulting product is then purified using standard techniques to yield the desired compound.
Eigenschaften
CAS-Nummer |
120097-91-8 |
|---|---|
Produktname |
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- |
Molekularformel |
C22H24N2O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C22H24N2O2/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2/h3-11,23,25-26H,12-14H2,1-2H3 |
InChI-Schlüssel |
JVMISFXHWOKYOX-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
Kanonische SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
Andere CAS-Nummern |
120097-91-8 |
Synonyme |
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)meth yl)amino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



